Ilicicolin B is produced by Stachybotrys bisbyi, a filamentous fungus commonly found in soil and decaying plant material. This compound is classified as a meroterpenoid due to its unique structural features that include a terpenoid backbone combined with other functional groups. It has garnered attention for its potential pharmacological properties, particularly its ability to inhibit biofilm formation in bacteria and its role as an antifungal agent .
The biosynthesis of Ilicicolin B involves several enzymatic steps facilitated by polyketide synthases and nonribosomal peptide synthetases. The initial precursor for this compound is ilicicolin A epoxide, which undergoes various modifications including hydroxylation and cyclization. Key enzymes involved in this pathway include:
The synthesis can be summarized in the following steps:
Ilicicolin B has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is , indicating a relatively high degree of saturation and functionalization. The compound features several chiral centers, contributing to its stereochemical complexity.
X-ray crystallography and NMR spectroscopy have been employed to elucidate the detailed molecular structure of Ilicicolin B, confirming its stereochemistry and functional group positioning .
Ilicicolin B participates in various chemical reactions that highlight its potential as a bioactive agent. Key reactions include:
These reactions underscore the compound's versatility and potential therapeutic applications.
The mechanism of action of Ilicicolin B involves several pathways:
This multifaceted mechanism highlights its potential as both an antifungal agent and a biofilm disruptor.
Ilicicolin B exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and during storage .
Ilicicolin B has significant scientific applications:
Ilicicolin B (CAS# 22581-07-3; IUPAC name: 2,4-dihydroxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)benzaldehyde) was first isolated from the ascomycete fungus Cylindrocladium ilicicola (strain MFC-870), a discovery that established its taxonomic origin and provided the basis for its naming. Chemically, it features a 2,4-dihydroxy-6-methyl-benzaldehyde core substituted at position 3 by a conjugated triene side chain (specifically a (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl group), contributing to its amphiphilic character and bioactivity [3] [7] [9]. While C. ilicicola remains the primary source, subsequent research identified production capabilities in related fungal genera, including Nectria species and Gliocladium roseum, suggesting a wider phylogenetic distribution among ascomycetes [1] [5]. The biosynthetic pathway, though not fully elucidated for Ilicicolin B specifically, is postulated to involve polyketide synthase (PKS) enzymes, analogous to the closely related compound Ilicicolin H [4]. This pathway assembles the polyene chain before coupling it to the phenolic ring system. Production yields in natural isolates are typically low, driving ongoing efforts in strain optimization and exploring heterologous expression systems in more tractable fungal hosts like Trichoderma reesei or Aspergillus nidulans to overcome supply limitations for research and potential clinical development [4].
Phenolic compounds constitute a vast and chemically diverse class of plant and fungal secondary metabolites characterized by aromatic rings bearing hydroxyl groups. Their significance in antimicrobial and antibiofilm research stems from their multi-target mechanisms of action, which differ fundamentally from many conventional antibiotics, thereby reducing the likelihood of rapid resistance development. Key mechanisms relevant to combating biofilms include:
The antibiofilm efficacy of phenolics is heavily influenced by their chemical structure. Key structure-activity relationships (SAR) include:
Table 1: Structural Features Influencing Antibiofilm Activity of Key Phenolic Compounds
Compound Class | Key Structural Feature | Impact on Antibiofilm Activity | Example Compounds |
---|---|---|---|
Chalcones | Open heterocyclic ring; 2'-OH on A-ring | High activity, especially against MRSA | Licochalcone A |
Flavanones/Flavones | Hydroxylation at 5' (A-ring) and 2'/4' or 2'/6' (B-ring) | Significant increase in activity | Naringenin, Apigenin |
Alkylated Flavonoids | Long aliphatic chain substitution at 6' or 8' | Enhanced membrane interaction | Ilicicolin B analogues |
Simple Phenolic Acids | Free carboxylic acid group, ortho-dihydroxy groups | Disruption of membrane potential, metal chelation | Gallic acid, Protocatechuic acid |
Ilicicolin B has transitioned from a chemical curiosity to a promising anti-infective candidate based on compelling in vitro and emerging preclinical evidence highlighting its anti-biofilm activity, particularly against staphylococcal infections. Key research findings demonstrate:
Table 2: Summary of Key Anti-Biofilm Research Findings for Ilicicolin B against S. aureus
Activity/Parameter | Result | Method | Significance | Reference |
---|---|---|---|---|
MIC vs. S. aureus/MRSA | 0.7-4 μM | CLSI broth microdilution | Potency comparable to fluoroquinolones | [1] [5] |
Biofilm Inhibition | Concentration-dependent reduction (significant at sub-MIC levels) | Crystal violet assay, Fluorescence microscopy | Prevents biofilm establishment | [1] [5] |
EPS Disruption | Reduced protein & polysaccharide content in matrix | Biochemical quantification after 24h exposure | Targets biofilm structural integrity | [1] |
In Vivo Efficacy | Strong antibacterial effect in murine abscess model | S. aureus abscess infection model | Validates activity in host environment | [1] [5] |
Hemolytic Activity | Low (no significant hemolysis at bioactive conc.) | Hemoglobin release assay | Indicates potential safety for systemic use | [3] [5] |
Cytotoxicity (HeLa) | CC50 = 0.3 μg/mL | Cell viability assay | Therapeutic index requires further investigation | [3] |
The emergence of Ilicicolin B signifies a promising advance in the quest for novel anti-infectives, particularly those capable of overcoming the formidable challenge of biofilm-mediated resistance. Its dual functionality—direct bactericidal activity coupled with specific biofilm matrix disruption—positions it uniquely. Future research priorities include elucidating its precise molecular target(s) beyond EPS effects, optimizing production yields, exploring synergistic antibiotic combinations, and conducting more extensive in vivo efficacy and toxicology studies to fully gauge its therapeutic potential against biofilm-associated infections.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0